molecular formula C17H12N4S B5854373 4-(1-NAPHTHYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-(1-NAPHTHYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B5854373
M. Wt: 304.4 g/mol
InChI Key: UYXBCIRWCFDBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-NAPHTHYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a naphthyl group, a pyridyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-NAPHTHYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures are crucial to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(1-NAPHTHYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthylamines .

Scientific Research Applications

4-(1-NAPHTHYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-NAPHTHYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

  • Trans-1-(1-Naphthyl)-2-(4’-Pyridyl)ethylene
  • 4-[2-(1-Naphthyl)ethyl]pyridine
  • 1,2-Bis(4-pyridyl)ethylene

Uniqueness

4-(1-NAPHTHYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

4-naphthalen-1-yl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4S/c22-17-20-19-16(13-8-10-18-11-9-13)21(17)15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXBCIRWCFDBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NNC3=S)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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